4-Hydroxybutyl acrylate

Description

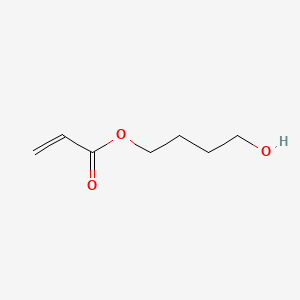

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h2,8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWUBGAGUCISDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29086-87-1, 73310-36-8 | |

| Record name | 2-Propenoic acid, 4-hydroxybutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29086-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73310-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3044623 | |

| Record name | 4-Hydroxybutyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 4-hydroxybutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2478-10-6, 51309-28-5 | |

| Record name | 4-Hydroxybutyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2478-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxybutyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-hydroxybutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybutyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxybutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBUTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O2A4HET1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxybutyl Acrylate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxybutyl Acrylate (4-HBA), a versatile monomer widely utilized in the production of specialty polymers for coatings, adhesives, and biomedical applications. The document details the core methodologies for 4-HBA synthesis via direct esterification and transesterification pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

Introduction

This compound (4-HBA) is a functional monomer characterized by a hydroxyl group and a polymerizable acrylate moiety. This bifunctionality allows for subsequent cross-linking reactions and imparts desirable properties such as improved adhesion, flexibility, and weatherability to polymers. The synthesis of 4-HBA primarily proceeds through two main routes: the direct esterification of acrylic acid with 1,4-butanediol and the transesterification of an alkyl acrylate with 1,4-butanediol. A significant challenge in 4-HBA synthesis is the concurrent formation of the diester byproduct, 1,4-butanediol diacrylate (BDDA), and the difficulty in separating it from the desired monoester due to their close boiling points and the thermal sensitivity of acrylates.

Synthesis Methodologies

Direct Esterification of Acrylic Acid with 1,4-Butanediol

Direct esterification involves the reaction of acrylic acid and 1,4-butanediol in the presence of an acid catalyst. The reaction is reversible and driven to completion by the continuous removal of water, typically through azeotropic distillation.

Reaction Scheme:

A key side reaction is the further esterification of 4-HBA to form 1,4-butanediol diacrylate (BDDA):

Commonly used catalysts for this process include homogeneous acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid, as well as heterogeneous catalysts such as the ion-exchange resin Amberlyst 15.[1][2]

Protocol 1: Direct Esterification using p-Toluenesulfonic Acid (p-TSA) Catalyst [3]

-

Reactants and Reagents:

-

Acrylic Acid: 720 g (10 moles)

-

1,4-Butanediol: 1022 g (11.35 moles)

-

p-Toluenesulfonic acid (catalyst): 60 g

-

Hydroquinone (polymerization inhibitor): 1.5 g

-

n-Hexane (azeotropic solvent): 925 g

-

-

Procedure:

-

A reactor equipped with a reflux condenser, thermometer, and stirrer is charged with acrylic acid, 1,4-butanediol, p-toluenesulfonic acid, hydroquinone, and n-hexane.

-

The reaction mixture is heated to a temperature of 70° to 80°C.

-

The water produced during the reaction is azeotropically removed with n-hexane using a Dean-Stark trap.

-

The reaction is continued until no more water is collected.

-

Upon completion, the reaction solution is cooled and analyzed.

-

Protocol 2: Direct Esterification using Amberlyst 15 Catalyst [4]

-

Reactants and Reagents:

-

Acrylic Acid

-

1,4-Butanediol

-

Amberlyst 15 (catalyst)

-

Polymerization inhibitor

-

-

Procedure:

-

The esterification is carried out in a batch reactive distillation mode.

-

The reaction temperature is maintained between 100°C and 120°C.

-

The reaction pressure is kept below 760 mm Hg to facilitate the removal of the byproduct water from the reaction zone.

-

The catalyst concentration is varied from 0.0043 g/ml to 0.0171 g/ml.

-

Stirring speed is maintained between 300 rpm and 750 rpm to avoid external mass transfer limitations.

-

Transesterification of Alkyl Acrylate with 1,4-Butanediol

Transesterification offers an alternative route to 4-HBA, typically involving the reaction of an alkyl acrylate (e.g., methyl acrylate or ethyl acrylate) with 1,4-butanediol. This method can be advantageous in certain scenarios, although it also presents challenges in purification.[5]

Reaction Scheme:

R' = alkyl group (e.g., Methyl, Ethyl)

Catalysts for this reaction are often organometallic compounds, such as dioctyltin oxide.[6][7]

Protocol 3: Transesterification using Dioctyltin Oxide Catalyst [7]

-

Reactants and Reagents:

-

Methyl Acrylate

-

1,4-Butanediol

-

Dioctyltin (IV) oxide (catalyst)

-

10H-phenothiazine (polymerization inhibitor)

-

Cyclohexane (solvent)

-

-

Procedure:

-

A mixture of 1,4-butanediol, methyl acrylate, dioctyltin (IV) oxide, and 10H-phenothiazine in cyclohexane is prepared.

-

The reaction is carried out at 85°C for 10 hours.

-

After the reaction, unreacted methyl acrylate is removed by distillation under reduced pressure.

-

Quantitative Data Presentation

The following tables summarize the quantitative data extracted from various sources on the synthesis of 4-HBA via esterification.

Table 1: Direct Esterification of Acrylic Acid with 1,4-Butanediol

| Catalyst | Molar Ratio (AA:BD) | Temperature (°C) | Reaction Time (h) | Conversion of AA (%) | Selectivity for 4-HBA (based on AA, %) | Yield of 4-HBA (%) | Reference |

| p-TSA | 1:1.135 | 70-80 | Until water removal ceases | 99.5 | 99.0 | 93.6 | [1][3] |

| Sulfuric Acid | Various | 70-90 | - | - | - | - | [8] |

| Amberlyst 15 | Various | 100-120 | - | - | - | - | [4] |

Table 2: Transesterification of Methyl Acrylate with 1,4-Butanediol

| Catalyst | Temperature (°C) | Reaction Time (h) | Product Composition (after initial purification) | Reference |

| Dioctyltin (IV) oxide | 85 | 10 | 4-HBA: 50.1% by mass, 1,4-BD: 37.3% by mass, BDDA: 12.2% by mass | [7] |

Purification of this compound

The purification of 4-HBA is a critical step due to the presence of unreacted starting materials and the byproduct BDDA. The close boiling points of 4-HBA and BDDA make simple distillation challenging.[5] Therefore, a combination of extraction and distillation techniques is often employed.

Purification Protocol:

Multi-step Purification involving Extraction and Distillation [3][7]

-

Neutralization and Washing (for acid-catalyzed reactions): The crude reaction mixture is first neutralized (e.g., with a sodium hydroxide solution) to remove the acid catalyst and unreacted acrylic acid. This is followed by washing with a saturated saline solution.[5]

-

Solvent Extraction:

-

First Extraction: The neutralized mixture is subjected to a first extraction using a nonpolar solvent like cyclohexane and water. This step aims to separate the byproduct BDDA, which is more soluble in the organic phase, from the desired 4-HBA and unreacted 1,4-butanediol that partition into the aqueous phase.[7]

-

Second Extraction: The aqueous layer from the first extraction is then subjected to a second extraction with a more polar aromatic solvent, such as toluene. 4-HBA is extracted into the toluene layer, leaving the more polar 1,4-butanediol in the aqueous phase.[7]

-

-

Vacuum Distillation: The toluene solution containing 4-HBA is then concentrated under reduced pressure to remove the toluene. The resulting crude 4-HBA is further purified by thin-film or vacuum distillation to obtain the final high-purity product.[3][5]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Caption: Direct esterification pathway for 4-HBA synthesis.

Caption: Transesterification pathway for 4-HBA synthesis.

Caption: General workflow for the purification of 4-HBA.

References

- 1. EP0465853B1 - Method for producing 4-hydroxybutyl (meth)acrylate - Google Patents [patents.google.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. EP2860170B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Transesterification Routes for 4-Hydroxybutyl Acrylate Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybutyl acrylate (4-HBA) is a valuable monomer utilized in the synthesis of specialty polymers with applications in coatings, adhesives, and biomedical devices. Its production is predominantly achieved through the direct esterification of acrylic acid with 1,4-butanediol or, more commonly for achieving high purity, via transesterification of an alkyl acrylate with 1,4-butanediol. This technical guide provides a comprehensive overview of the core transesterification routes for 4-HBA synthesis, focusing on catalytic systems, reaction conditions, and purification methodologies. Detailed experimental protocols, quantitative data summaries, and process visualizations are presented to aid researchers in the effective production and purification of 4-HBA.

Introduction

The synthesis of this compound (4-HBA) is a critical process for obtaining a monomer that imparts desirable properties such as hydrophilicity, flexibility, and improved adhesion to polymers. While direct esterification is a viable route, it often contends with issues of catalyst removal and byproduct formation. Transesterification, particularly of methyl acrylate or ethyl acrylate with 1,4-butanediol, offers an alternative pathway that can lead to high-purity 4-HBA. This method involves the exchange of the alkyl group of the acrylate ester with 1,4-butanediol, typically in the presence of a catalyst.

Key to the successful synthesis of 4-HBA via transesterification is the selection of an appropriate catalyst and the optimization of reaction conditions to favor the formation of the monoester over the diester byproduct, 1,4-butanediol diacrylate. This guide delves into the specifics of various catalytic systems, including zinc-based catalysts and organotin compounds, providing a comparative analysis of their performance.

Transesterification Routes and Catalytic Systems

The transesterification of an alkyl acrylate with 1,4-butanediol is the primary reaction for producing 4-HBA. The general reaction scheme is as follows:

Alkyl Acrylate + 1,4-Butanediol ⇌ this compound + Alcohol

The choice of catalyst is crucial in driving the reaction towards high yields of 4-HBA while minimizing the formation of 1,4-butanediol diacrylate.

Zinc-Based Catalysts

Zinc compounds have emerged as effective catalysts for the transesterification of acrylates. Both homogeneous and heterogeneous zinc catalysts have been explored.

-

Homogeneous Zinc Catalysts: Zinc salts such as zinc perchlorate (Zn(ClO₄)₂), zinc chloride (ZnCl₂), zinc acetate (Zn(OAc)₂), and zinc oxide (ZnO) have been shown to catalyze the reaction. Notably, zinc perchlorate has demonstrated high efficacy.[1]

-

Immobilized Zinc Catalysts: To facilitate catalyst recovery and reuse, zinc complexes can be anchored to solid supports. This approach is particularly beneficial for continuous flow processes, offering a more sustainable and environmentally friendly production method.[1]

Dialkyltin Oxide Catalysts

Organotin compounds, particularly dialkyltin oxides, are widely used as transesterification catalysts in industrial settings. Dioctyltin oxide is a commonly employed catalyst in this class. These catalysts are known for their high activity and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data for different transesterification routes for 4-HBA production based on available literature.

Table 1: Dioctyltin Oxide Catalyzed Transesterification of Methyl Acrylate

| Parameter | Value | Reference |

| Reactants | ||

| 1,4-Butanediol | 1 part by mole | [2] |

| Methyl Acrylate | 1 part by mole | [2] |

| Catalyst | ||

| Dioctyltin Oxide | Not specified | [2] |

| Inhibitor | ||

| 10H-phenothiazine | Present | [2] |

| Solvent | ||

| Cyclohexane | Present | [2] |

| Reaction Conditions | ||

| Temperature | 85 °C | [2] |

| Time | 10 hours | [2] |

| Reaction Mixture Composition | ||

| This compound | 50.1% by mass | [2] |

| 1,4-Butanediol | 37.3% by mass | [2] |

| 1,4-Butanediol Diacrylate | 12.2% by mass | [2] |

| Final Product Purity | 98.3% | [2] |

Table 2: Zinc Perchlorate Catalyzed Transesterification

| Parameter | Value | Reference |

| Catalyst | ||

| Zinc Perchlorate (Zn(ClO₄)₂) | 0.1 mol% | [1] |

| Inhibitor | ||

| Polymerization Inhibitor | 0.5 mol% | [1] |

| Reaction Conditions | ||

| Temperature | 170 °C | [1] |

| Time | 4 hours | [1] |

| Product Yield | 99% | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-HBA via transesterification, synthesized from available literature.

Batch Synthesis of 4-HBA using Dioctyltin Oxide Catalyst

This protocol is based on the process described in the patent literature.[2]

Materials:

-

1,4-Butanediol

-

Methyl Acrylate

-

Dioctyltin Oxide

-

10H-phenothiazine (polymerization inhibitor)

-

Cyclohexane (solvent)

-

Toluene (extraction solvent)

-

Weakly basic anion-exchange resin

Procedure:

-

Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and a distillation column, charge 1,4-butanediol, methyl acrylate, dioctyltin oxide, 10H-phenothiazine, and cyclohexane.

-

Transesterification Reaction: Heat the reaction mixture to 85°C and maintain this temperature for 10 hours with continuous stirring. During the reaction, methanol is generated as a byproduct and can be removed by distillation to drive the equilibrium towards product formation.

-

Removal of Unreacted Methyl Acrylate: After the reaction is complete, heat the reaction liquid to 88°C under reduced pressure to distill off any unreacted methyl acrylate.

-

First Extraction:

-

The resulting reaction mixture is subjected to a continuous extraction process.

-

The mixture is fed into a pulsating type continuous extraction tower along with pure water.

-

Cyclohexane is used as the counter-current solvent.

-

The extraction is carried out at a temperature of 30-35°C.

-

This step separates the byproduct, 1,4-butanediol diacrylate, into the cyclohexane layer, while the desired 4-HBA and unreacted 1,4-butanediol remain in the aqueous layer.

-

-

Catalyst Removal: The aqueous layer from the first extraction is passed through a column filled with a weakly basic anion-exchange resin to remove the catalyst.

-

Second Extraction:

-

The catalyst-free aqueous layer is then subjected to a second continuous extraction.

-

Toluene is used as the extraction solvent in a continuous extraction tower at 35-40°C.

-

This step extracts the 4-HBA into the toluene layer, leaving the unreacted 1,4-butanediol in the aqueous layer.

-

-

Solvent Removal and Concentration: The toluene layer containing 4-HBA is charged into a flask with a polymerization inhibitor (e.g., hydroquinone monomethyl ether). Toluene is removed by distillation under reduced pressure at a temperature of 74-85°C to yield concentrated 4-HBA.

-

Final Purification: The concentrated 4-HBA can be further purified by thin-film distillation to achieve high purity.

General Protocol for Batch Synthesis of 4-HBA using Zinc Perchlorate Catalyst

This protocol is a general representation based on the conditions reported in the literature.[1]

Materials:

-

Alkyl Acrylate (e.g., Methyl Acrylate)

-

1,4-Butanediol

-

Zinc Perchlorate (Zn(ClO₄)₂)

-

Polymerization Inhibitor (e.g., hydroquinone)

Procedure:

-

Reaction Setup: In a reactor equipped with a stirrer, thermometer, and a reflux condenser, charge the alkyl acrylate, 1,4-butanediol, zinc perchlorate (0.1 mol%), and a polymerization inhibitor (0.5 mol%).

-

Transesterification Reaction: Heat the reaction mixture to 170°C and maintain this temperature for 4 hours with vigorous stirring.

-

Work-up and Purification:

-

After cooling the reaction mixture, the catalyst can be removed by washing with water.

-

The organic layer is then separated and subjected to distillation under reduced pressure to remove the unreacted starting materials and the alcohol byproduct.

-

The crude 4-HBA is then purified by fractional distillation under high vacuum to obtain the final product.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for the synthesis of 4-HBA via transesterification.

Caption: Purification workflow for 4-HBA synthesized with a dioctyltin oxide catalyst.

Conclusion

The transesterification of alkyl acrylates with 1,4-butanediol is a robust and efficient method for the production of high-purity this compound. The choice of catalyst, whether a homogeneous zinc salt or a heterogeneous organotin compound, significantly influences the reaction kinetics and the final product purity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the informed selection of a synthetic route and the successful implementation of the synthesis and purification of 4-HBA for various applications. Further research into more sustainable and recyclable catalytic systems will continue to enhance the efficiency and environmental footprint of 4-HBA production.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Hydroxybutyl Acrylate (4-HBA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybutyl acrylate (4-HBA) is a functional monomer of significant interest across various scientific and industrial fields, including the development of high-performance polymers, coatings, adhesives, and biomedical materials.[1] Its unique molecular structure, featuring both a reactive acrylate group and a primary hydroxyl group, allows for a versatile range of polymerization and post-polymerization modification reactions.[1][2] This dual functionality enables the synthesis of polymers with tailored properties such as enhanced flexibility, adhesion, weatherability, and crosslinking capabilities.[3][4] In the biomedical and drug development sectors, the hydrophilicity imparted by the hydroxyl group makes 4-HBA a valuable component in the formulation of hydrogels and biocompatible materials. This guide provides an in-depth overview of the core physical properties of the 4-HBA monomer, complete with experimental methodologies and process visualizations to support research and development activities.

Core Physical Properties of this compound

The physical characteristics of 4-HBA are crucial for its handling, storage, and application in polymer synthesis. The following table summarizes the key quantitative physical properties of the monomer.

| Property | Value | Units | Conditions |

| General | |||

| Chemical Formula | C₇H₁₂O₃ | - | - |

| Molecular Weight | 144.17 | g/mol | - |

| Appearance | Colorless to slightly yellowish, clear liquid | - | Visual |

| Thermal Properties | |||

| Boiling Point | 95[5][6][7][8] | °C | at 0.1 mmHg |

| ~230 - 236[2][9] | °C | at 760 mmHg | |

| Melting/Freezing Point | -60 to -112 | °C | - |

| Flash Point | >111 (>230) | °C (°F) | Closed Cup |

| Physical Constants | |||

| Density | 1.041[6][7][10][11] | g/mL | at 25 °C |

| Refractive Index | 1.452[5][6][7][10][11][12] | nD | at 20 °C |

| Viscosity | 5.5 - 10.7[9][12][13] | mPa·s (cP) | at 20-25 °C |

| Vapor Properties | |||

| Vapor Pressure | 0.5 | Pa | at 20 °C |

| 0.005 | mbar | at 20 °C | |

| Solubility | |||

| Water Solubility | Soluble[5][8][11][14] | - | - |

Experimental Protocols for Physical Property Determination

Accurate characterization of 4-HBA's physical properties is essential for its effective use. The following are detailed methodologies for determining its key physical attributes, based on established standard testing procedures.

Boiling Point Determination (OECD 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus : A boiling test tube, a liquid bath for heating, a calibrated thermometer, and a boiling capillary (a small glass tube sealed at one end).

-

Procedure :

-

The 4-HBA sample is placed in the boiling test tube.

-

The boiling capillary is introduced into the test tube with its open end downwards.

-

The apparatus is heated in the liquid bath, and the sample is stirred continuously.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary.[10]

-

The boiling point is recorded as the temperature at which, upon slight cooling, the bubble stream stops and the liquid begins to rise into the capillary.[10]

-

Density Measurement (ASTM D1298 - Hydrometer Method)

This method covers the laboratory determination of the density of liquids.

-

Apparatus : A calibrated glass hydrometer, a hydrometer cylinder, and a calibrated thermometer.

-

Procedure :

-

The 4-HBA sample is brought to a specified, constant temperature in the hydrometer cylinder.[8]

-

The hydrometer is gently lowered into the sample and allowed to float freely.[8][13]

-

Once the hydrometer has settled and is stationary, the scale is read at the point where the principal surface of the liquid cuts the scale.

-

The temperature of the sample is recorded immediately.

-

The observed reading is corrected to the reference temperature (e.g., 25°C) using standard petroleum measurement tables if the measurement was not performed at the reference temperature.[8]

-

Viscosity Measurement (ASTM D445 - Kinematic Viscosity)

This method determines the kinematic viscosity of transparent liquids, from which the dynamic viscosity can be calculated.

-

Apparatus : A calibrated glass capillary viscometer, a constant temperature bath, and a timer.

-

Procedure :

-

The viscometer is charged with the 4-HBA sample.

-

The viscometer is placed in a constant temperature bath long enough to reach thermal equilibrium.[3]

-

The liquid is drawn up into the upper bulb of the viscometer.

-

The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.[4][15]

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[3][4][15]

-

The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Refractive Index Measurement (ASTM D1218)

This method is used for the measurement of the refractive index of transparent liquids.

-

Apparatus : An Abbe-type refractometer with a light source and a constant temperature bath.

-

Procedure :

-

The refractometer is calibrated using a standard liquid of known refractive index.

-

A few drops of the 4-HBA sample are placed on the prism of the refractometer.[16]

-

The prism is closed, and the sample is allowed to come to thermal equilibrium with the instrument.

-

The light source is switched on, and the handwheel is adjusted to bring the dividing line between the light and dark fields into view.[16]

-

The compensator is adjusted to eliminate any color fringe at the dividing line.

-

The handwheel is fine-tuned to center the dividing line on the crosshairs of the eyepiece.[16]

-

The refractive index is read from the instrument's scale.[16]

-

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Tester)

This method determines the flash point of flammable liquids in a closed cup.

-

Apparatus : A Pensky-Martens closed cup tester, which includes a brass test cup, a lid with an opening mechanism, a stirrer, a heat source, and an ignition source (gas flame or electric ignitor).[5][7]

-

Procedure :

-

The test cup is filled with the 4-HBA sample to the specified level.[5][6]

-

The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.[5][7]

-

At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid for a short period.[5][6][7]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[5][6]

-

Visualizations

Synthesis of this compound

4-HBA is commonly synthesized via the esterification of acrylic acid with 1,4-butanediol. This reaction is typically catalyzed by an acid.

Caption: Esterification reaction for the synthesis of 4-HBA.

Experimental Workflow for Physical Property Characterization

The determination of the physical properties of a liquid monomer like 4-HBA follows a logical workflow to ensure accurate and reproducible results.

Caption: General experimental workflow for monomer characterization.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ASTM D445 - eralytics [eralytics.com]

- 5. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 6. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method (ASTM D 1298) [pachemtech.eu]

- 9. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]

- 10. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 11. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 12. oecd.org [oecd.org]

- 13. PPT - Manual Set-Up for Density by Hydrometer Method ASTM D1298 , D287 , D6822 and IP160 PowerPoint Presentation - ID:6996577 [slideserve.com]

- 14. nazhco.com [nazhco.com]

- 15. tamson-instruments.com [tamson-instruments.com]

- 16. my.che.utah.edu [my.che.utah.edu]

spectroscopic data for 4-Hydroxybutyl acrylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxybutyl Acrylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data for key chemical entities is paramount. This guide provides a detailed overview of the spectroscopic data for this compound (4-HBA), a versatile monomer used in the synthesis of various polymers. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data of this compound

The empirical formula for this compound is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃), are summarized below.

¹H NMR Spectral Data (400 MHz, CDCl₃) [3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.40 | dd | 1H | Ha (trans to C=O) |

| 6.13 | dd | 1H | Hc (geminal) |

| 5.84 | dd | 1H | Hb (cis to C=O) |

| 4.19 | t | 2H | -O-CH₂- |

| 3.67 | t | 2H | -CH₂-OH |

| 1.77 | m | 2H | -O-CH₂-CH₂- |

| 1.65 | m | 2H | -CH₂-CH₂-OH |

¹³C NMR Spectral Data (CDCl₃) [4]

| Chemical Shift (ppm) | Assignment |

| 166.5 | C=O |

| 130.8 | =CH₂ |

| 128.5 | =CH- |

| 64.3 | -O-CH₂- |

| 62.2 | -CH₂-OH |

| 28.8 | -O-CH₂-CH₂- |

| 25.1 | -CH₂-CH₂-OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

IR Spectral Data (Liquid Film) [5]

| Wavenumber (cm⁻¹) | Description |

| ~3400 (broad) | O-H stretch |

| ~2940 | C-H stretch (sp³) |

| ~1720 | C=O stretch (ester) |

| ~1635 | C=C stretch |

| ~1400 | C-H bend |

| ~1190 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The electron ionization (EI) mass spectrum of this compound is presented below.

Mass Spectral Data (Electron Ionization) [1][3]

| m/z | Relative Intensity (%) |

| 55 | 100.0 |

| 73 | 59.6 |

| 71 | 26.5 |

| 42 | 16.8 |

| 54 | 15.7 |

| 43 | 14.4 |

| 31 | 14.1 |

| 44 | 9.1 |

| 41 | 8.5 |

| 70 | 6.0 |

| 85 | 5.9 |

| 56 | 5.7 |

| 57 | 5.2 |

| 89 | 4.4 |

| 72 | 4.2 |

| 113 | 4.1 |

| 29 | 4.0 |

| 99 | 3.2 |

| 39 | 3.1 |

| 28 | 2.8 |

| 114 | 2.5 |

| 74 | 2.1 |

| 69 | 2.0 |

| 26 | 1.9 |

| 68 | 1.9 |

| 45 | 1.7 |

| 86 | 1.4 |

| 103 | 1.3 |

| 53 | 1.2 |

| 40 | 1.0 |

| 98 | 1.0 |

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 144, corresponding to the molecular weight of this compound.[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[7]

-

For ¹H NMR, set the number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.[6]

-

Ensure proper phasing and baseline correction of the resulting spectrum.[6]

-

Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, typically tetramethylsilane (TMS).[7]

-

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the thin film or "neat" method is commonly used.[8]

-

Sample Preparation (Thin Film Method):

-

Data Acquisition:

-

Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.[8]

-

Acquire the spectrum, typically in the range of 4000-600 cm⁻¹.[9]

-

A background spectrum of the empty salt plates should be run first and subtracted from the sample spectrum.

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a drop of the liquid directly on the ATR crystal.[10][11] This method is often simpler and faster as it requires no sample preparation.[11]

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like this compound.

-

Sample Introduction and Ionization:

-

A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized.[12]

-

In the ionization source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (cation radical).[12]

-

-

Mass Analysis and Detection:

-

The molecular ion and any fragment ions produced by its decomposition are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[12]

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[12]

-

Proper calibration of the m/z scale using a known reference compound is crucial for accurate mass measurement.[13]

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound(2478-10-6) 1H NMR [m.chemicalbook.com]

- 4. This compound(2478-10-6) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(2478-10-6) IR Spectrum [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ursinus.edu [ursinus.edu]

- 10. researchgate.net [researchgate.net]

- 11. researching.cn [researching.cn]

- 12. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 13. rsc.org [rsc.org]

Navigating the Solution: A Technical Guide to the Solubility of 4-Hydroxybutyl Acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxybutyl acrylate (4-HBA), a versatile monomer utilized in the synthesis of polymers for various applications, including coatings, adhesives, and biomedical materials. Understanding the solubility of 4-HBA in organic solvents is critical for its effective use in research, development, and manufacturing processes. This document synthesizes available data, outlines experimental protocols for solubility determination, and presents a logical framework for understanding the interplay between solvent properties and the miscibility of 4-HBA.

Core Solubility Profile of this compound

This compound (4-HBA) is widely reported to be miscible with a broad range of organic solvents.[1][2] This high degree of solubility is a key attribute, facilitating its use in diverse reaction and formulation environments. While specific quantitative solubility data in many organic solvents is not extensively published, likely due to its high miscibility, safety data sheets and technical product bulletins from major chemical suppliers consistently describe 4-HBA as being "miscible" or "completely soluble" in organic solvents.[1][2]

The molecular structure of 4-HBA, which features both a polar hydroxyl (-OH) group and a more non-polar butyl acrylate backbone, underpins its versatile solubility. The hydroxyl group allows for hydrogen bonding with polar solvents, while the alkyl chain and ester group contribute to its compatibility with less polar organic solvents.

Quantitative Solubility Data

While most sources describe the solubility of 4-HBA in organic solvents qualitatively, a quantitative value for its solubility in water is available. The following table summarizes the known solubility characteristics of 4-HBA.

| Solvent | Chemical Formula | Polarity Index | Solubility of this compound |

| Water | H₂O | 9.0 | 1,000 g/L at 20°C (Miscible)[1] |

| Organic Solvents | - | - | Generally reported as "Miscible" or "Completely Soluble" [1][2] |

| Ethanol | C₂H₅OH | 5.2 | Miscible |

| Methanol | CH₃OH | 5.1 | Miscible |

| Acetone | C₃H₆O | 5.1 | Miscible |

| Isopropanol | C₃H₈O | 3.9 | Miscible |

| Toluene | C₇H₈ | 2.4 | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Miscible |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Miscible |

| Hexane | C₆H₁₄ | 0.0 | Expected to be miscible, though may be less so than with polar solvents |

Note: The term "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. The polarity index is a relative measure of a solvent's polarity.

Experimental Protocol for Determining Miscibility

For a precise determination of the miscibility or solubility of 4-HBA in a specific organic solvent, the following experimental protocol can be employed. This method is based on visual observation of phase separation.

Objective: To determine if this compound is miscible in a given organic solvent at a specified temperature.

Materials:

-

This compound (stabilized)

-

Organic solvent of interest (e.g., ethanol, toluene, acetone)

-

Graduated cylinders or pipettes

-

A series of clear glass vials or test tubes with secure caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional, for temperature-dependent studies)

Procedure:

-

Preparation of Mixtures:

-

Label a series of vials with the solvent name and the intended volume ratios of 4-HBA to the solvent (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).

-

Using a graduated cylinder or pipette, carefully measure and add the specified volumes of the organic solvent to each corresponding vial.

-

In a fume hood, add the corresponding volumes of 4-HBA to each vial.

-

-

Mixing:

-

Securely cap each vial.

-

Thoroughly mix the contents of each vial using a vortex mixer or by vigorous shaking for at least one minute. For more viscous solutions, a magnetic stirrer may be used.

-

-

Observation:

-

Allow the vials to stand undisturbed at a constant temperature (e.g., room temperature, 25°C) for a period of time (e.g., 30 minutes to several hours).

-

Visually inspect each vial against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, and homogeneous liquid phase.

-

Immiscible or Partially Miscible: The mixture will be cloudy or will separate into two distinct liquid layers.

-

-

-

Data Recording:

-

Record the observations for each volume ratio. If the mixture is miscible at all tested proportions, the two liquids are considered miscible under the experimental conditions.

-

Safety Precautions:

-

Always work in a well-ventilated laboratory or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific organic solvent being used for detailed handling and safety information.

Visualizing Solubility Principles

The following diagrams illustrate the logical relationship between the chemical structure of 4-HBA and its solubility behavior, as well as a general workflow for determining miscibility.

References

mechanism of 4-Hydroxybutyl acrylate polymerization

An In-depth Technical Guide to the Polymerization of 4-Hydroxybutyl Acrylate

For researchers, scientists, and drug development professionals, understanding the intricacies of polymer synthesis is paramount for the rational design of novel materials. This compound (4-HBA) is a versatile monomer increasingly utilized in the development of advanced polymers for biomedical applications, coatings, and adhesives.[1][2] Its hydroxyl functionality provides a reactive handle for crosslinking and further modification, while its acrylate group allows for facile polymerization.[1][2] This technical guide delves into the core mechanisms of 4-HBA polymerization, with a focus on controlled radical polymerization techniques that enable the synthesis of well-defined polymers.

Properties of this compound (4-HBA)

4-HBA is a monofunctional acrylate monomer featuring a hydroxyl group connected to the acrylate moiety via a flexible butyl linker.[2] This structure imparts desirable properties to the resulting polymers, including enhanced adhesion, weatherability, scratch resistance, and the ability to act as a rheology modifier.[2][3] It is a clear, colorless to slightly yellowish liquid that readily forms homopolymers and can be copolymerized with a wide range of other monomers, such as acrylic acid, methacrylates, styrene, and vinyl acetate.[3][4]

Polymerization Mechanisms

The polymerization of 4-HBA can be achieved through various mechanisms, primarily free-radical polymerization and controlled/living radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Free-Radical Polymerization

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers like 4-HBA. The process is initiated by the decomposition of an initiator (e.g., a peroxide or an azo compound) to generate free radicals. These radicals then react with monomer units to propagate the polymer chain. The reaction is terminated by the combination or disproportionation of two growing polymer chains. While straightforward, this method offers limited control over the polymer's molecular weight, architecture, and polydispersity.

A key challenge with the free-radical polymerization of acrylates at high temperatures is the potential for chain transfer to the polymer, which can lead to branching and a broadening of the molecular weight distribution.[5][6]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The majority of recent research on 4-HBA polymerization focuses on RAFT, particularly in aqueous dispersion systems, a process often referred to as Polymerization-Induced Self-Assembly (PISA).[7][8]

The RAFT process involves a conventional free-radical polymerization in the presence of a RAFT agent, typically a thiocarbonylthio compound. The RAFT agent reversibly transfers between growing polymer chains, establishing a dynamic equilibrium that allows all chains to grow at a similar rate. This controlled growth leads to polymers with low polydispersity.

Below is a diagram illustrating the key steps in the RAFT polymerization mechanism.

Caption: General mechanism of RAFT polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another widely used controlled radical polymerization technique that relies on a reversible redox process catalyzed by a transition metal complex (e.g., copper with a nitrogen-based ligand). The catalyst reversibly activates and deactivates the growing polymer chains by transferring a halogen atom. This process maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth. While specific literature on the ATRP of 4-HBA is less common than for RAFT, the method is well-established for other acrylates and hydroxy-functional methacrylates.[9][10]

The general mechanism for ATRP is depicted below.

Caption: General mechanism of ATRP.

Experimental Protocols for RAFT Polymerization of 4-HBA

Detailed experimental protocols are crucial for reproducible synthesis. The following sections provide methodologies for RAFT aqueous dispersion polymerization of 4-HBA, as cited in the literature.

RAFT Aqueous Dispersion Polymerization of Anionic PHBA Latexes

This protocol describes the synthesis of charge-stabilized poly(this compound) latex particles.[6]

-

Materials: 4-dicyanopentanoic acid dithiobenzoate (DDMAT) RAFT agent, this compound (HBA) monomer, 4,4'-azobis(4-cyanovaleric acid) (ACVA) initiator, water, 0.1 M NaOH.

-

Procedure:

-

Add the DDMAT RAFT agent (20.2 mg, 56 µmol), HBA monomer (1.20 g, 8.3 mmol, for a target degree of polymerization of 150), and ACVA initiator (5.20 mg, 19 µmol) to a 10 mL glass vial. The DDMAT/ACVA molar ratio is 3.0.[6]

-

Add water (1.80 mL) to achieve a 40% w/w aqueous solution.[6]

-

Adjust the solution to pH 8 using 0.1 M NaOH.[6]

-

Deoxygenate the solution by bubbling with nitrogen gas for 15 minutes.[6]

-

Immerse the sealed vial in an oil bath preheated to 70 °C to initiate polymerization.[6]

-

Allow the polymerization to proceed for 90 minutes to achieve high monomer conversion (>97%).[6]

-

RAFT Aqueous Dispersion Polymerization for Diblock Copolymer Nano-objects

This protocol details the synthesis of PGMA-PHBA diblock copolymer nano-objects using a poly(glycerol monomethacrylate) (PGMA) macro-RAFT agent.[7][11]

-

Materials: PGMA macro-RAFT agent, this compound (HBA) monomer, potassium persulfate (KPS) and ascorbic acid (AsAc) as a redox initiator pair.[7][8][11]

-

Procedure:

-

A PGMA macro-RAFT agent is first synthesized or used from a previous preparation.

-

The PGMA precursor is chain-extended via RAFT aqueous dispersion polymerization of HBA at a target solids content of 20% w/w.[7][11]

-

The polymerization is initiated using a KPS/AsAc redox pair at 30 °C.[7][11]

-

The reaction is periodically sampled to monitor kinetics via ¹H NMR spectroscopy and molecular weight evolution via Gel Permeation Chromatography (GPC).[7][11]

-

The polymerization typically reaches over 99% conversion within 60-90 minutes.[7][11]

-

The following diagram illustrates a typical experimental workflow for the PISA synthesis of diblock copolymer nano-objects via RAFT aqueous dispersion polymerization.

Caption: Experimental workflow for PISA of 4-HBA.

Quantitative Data Summary

The controlled nature of RAFT polymerization allows for the synthesis of polymers with predictable characteristics. The tables below summarize key quantitative data from the literature.

Table 1: RAFT Aqueous Dispersion Polymerization of 4-HBA for Anionic Latexes [6]

| Target DP | RAFT Agent | Initiator | T (°C) | Time (min) | Conv. (%) | Mn,th ( g/mol ) | Mn,GPC ( g/mol ) | Mw/Mn |

| 150 | DDMAT | ACVA | 70 | 90 | >97 | 21,600 | 19,300 | 1.31 |

| 250 | DDMAT | ACVA | 70 | 90 | >97 | 36,000 | 28,100 | 1.43 |

DP: Degree of Polymerization; Mn,th: Theoretical Number-Average Molecular Weight; Mn,GPC: GPC Number-Average Molecular Weight; Mw/Mn: Polydispersity Index. GPC values are relative to poly(methyl methacrylate) standards.[6]

Table 2: Kinetic Data for RAFT Aqueous Dispersion Polymerization of 4-HBA Targeting PGMA₁₀₀-PHBA₆₅₀ [7][11]

| Time (min) | HBA Conv. (%) | Mn,GPC ( g/mol ) | Mw/Mn | z-Average Diameter (nm) |

| 4 | 2 | 26,000 | 1.25 | 29 |

| 8 | 15 | 39,200 | 1.26 | 59 |

| 12 | 41 | 63,100 | 1.31 | 100 |

| 20 | 79 | 92,100 | 1.38 | 137 |

| 40 | 98 | 110,900 | 1.40 | 151 |

| 60 | >99 | 112,400 | 1.40 | 152 |

Data shows the linear evolution of molecular weight with monomer conversion, a hallmark of a controlled polymerization process. The increase in particle size corresponds to the growth of the insoluble PHBA block and subsequent self-assembly.[7][11]

Conclusion

The polymerization of this compound can be effectively controlled using advanced techniques like RAFT polymerization. Specifically, RAFT aqueous dispersion polymerization has emerged as a robust and efficient method for producing well-defined block copolymers and latexes with tunable properties. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to design and synthesize novel 4-HBA-based polymers for a variety of high-performance applications, from advanced coatings to sophisticated drug delivery systems. The ability to precisely control the polymer architecture opens up a vast design space for materials with tailored functionality and responsiveness.

References

- 1. polysciences.com [polysciences.com]

- 2. This compound readily available for your performance applications | BTC Europe [btc-europe.com]

- 3. chemicals.basf.com [chemicals.basf.com]

- 4. jamorin.com [jamorin.com]

- 5. Synthesis and Characterization of Charge-Stabilized Poly(this compound) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reversible Addition-Fragmentation Chain Transfer Aqueous Dispersion Polymerization of this compound Produces Highly Thermoresponsive Diblock Copolymer Nano-Objects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 11. pubs.acs.org [pubs.acs.org]

Thermal Stability and Decomposition of 4-Hydroxybutyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Hydroxybutyl acrylate (4-HBA). Understanding the thermal behavior of 4-HBA is critical for its safe handling, storage, and application in various fields, including polymer synthesis, coatings, adhesives, and biomedical materials. This document summarizes available quantitative data, outlines experimental protocols for thermal analysis, and presents potential decomposition pathways.

Thermal Stability Profile

This compound is a moderately stable acrylic monomer. Its stability is influenced by temperature, the presence of inhibitors, and exposure to light and oxygen. Under recommended storage conditions, 4-HBA is stable; however, at elevated temperatures, it can undergo hazardous polymerization and decomposition.

Quantitative Thermal Decomposition Data

Quantitative data on the thermal decomposition of 4-HBA is primarily available from safety data sheets provided by manufacturers. The key thermal event is an exothermic decomposition.

| Parameter | Value | Method | Source |

| Decomposition Temperature | 155 °C | Differential Scanning Calorimetry (DSC) (OECD 113) | BASF Safety Data Sheet[1][2][3] |

| Decomposition Energy | 571 J/g | Differential Scanning Calorimetry (DSC) (OECD 113) | BASF Safety Data Sheet[1][2] |

It is important to note that the onset of decomposition can be influenced by the heating rate and the presence of impurities.

Hazardous Polymerization and Decomposition Products

A primary hazard associated with the thermal stress of 4-HBA is runaway polymerization, which is a strongly exothermic process that can lead to a rapid increase in temperature and pressure, potentially causing container rupture.[2] This process is distinct from thermal decomposition but is often initiated by the same conditions (i.e., heat).

Upon decomposition, particularly under combustion conditions, 4-HBA is expected to break down into smaller molecules.

Potential Thermal Decomposition Products:

-

Carbon monoxide (CO)[4]

-

Carbon dioxide (CO2)[4]

-

Water (H₂O)

-

Various hydrocarbons (e.g., butene, butane)

-

Acrylic acid

The specific composition of the decomposition products will vary depending on the conditions, such as temperature, heating rate, and the presence of oxygen (oxidative vs. pyrolytic decomposition). Studies on the pyrolysis of related poly(acrylates) suggest that at higher temperatures (250-950 °C), the primary gaseous products are carbon dioxide and carbon monoxide, while liquid byproducts can include olefins and alcohols corresponding to the ester group.[1] For instance, the pyrolysis of poly(butyl acrylate) has been shown to produce butene-1 and butanol-1.[2]

Experimental Protocols for Thermal Analysis

The thermal stability of 4-HBA is typically evaluated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is a key technique for determining the onset temperature and enthalpy of decomposition.

Methodology based on OECD Guideline 113 (Screening Test for Thermal Stability and Stability in Air):

-

Apparatus: A calibrated Differential Scanning Calorimeter capable of heating a sample and a reference at a controlled rate.

-

Sample Preparation: A small amount of the 4-HBA sample (typically 1-10 mg) is weighed into a suitable sample pan (e.g., aluminum or stainless steel). The pan is then hermetically sealed.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically in the range of 2-10 K/min, is applied. The BASF data specifies a heating rate of 2.5 K/min.[3]

-

Temperature Range: The sample is heated over a temperature range that encompasses the expected decomposition. A typical range would be from ambient temperature to 300-400 °C.

-

Atmosphere: The experiment can be conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air or oxygen) to assess oxidative stability.

-

-

Data Analysis: The onset temperature of the exothermic decomposition peak is determined from the DSC curve. The area under the peak is integrated to calculate the enthalpy of decomposition (in J/g).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It provides information on the temperature at which degradation begins and the kinetics of the mass loss.

General TGA Protocol:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small amount of the 4-HBA sample (typically 5-15 mg) is placed in a tared sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, commonly 10 or 20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature at which the decomposition is complete (e.g., 600 °C).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study oxidative decomposition.

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of mass loss, the temperatures of maximum degradation rates (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment. Kinetic parameters such as activation energy can be calculated from data obtained at multiple heating rates.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

References

health and safety considerations for handling 4-Hydroxybutyl acrylate

An In-depth Technical Guide to the Health and Safety Considerations for Handling 4-Hydroxybutyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of this compound (4-HBA). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₇H₁₂O₃.[1] It is essential to understand its physical and chemical properties to handle it safely.

| Property | Value | Reference |

| CAS Number | 2478-10-6 | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Boiling Point | 95 °C at 0.1 mmHg | [1] |

| Melting Point | -80 °C | [2] |

| Flash Point | 130 °C | [2] |

| Density | 1.041 g/mL at 25 °C | [3] |

| Solubility | Soluble in water | [4] |

Toxicological Data

Exposure to 4-HBA can have various toxicological effects. The following tables summarize the available quantitative data on its acute toxicity and ecotoxicity.

Acute Toxicity

| Endpoint | Species | Route | Value | Guideline | Reference |

| LD₅₀ | Rat (male and female) | Oral | 871 mg/kg | OECD Test Guideline 401 | [1] |

| LD₅₀ | Rat (male and female) | Dermal | > 2,000 mg/kg | OECD Test Guideline 402 | [1] |

| Skin Irritation | Rabbit | Dermal | Irritating | OECD Test Guideline 404 | [1] |

| Eye Irritation | Rabbit | Ocular | Irreversible effects on the eye | Draize Test | [1] |

| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | OECD Test Guideline 406 | [1] |

Ecotoxicity

| Endpoint | Species | Duration | Value | Guideline | Reference |

| LC₅₀ | Leuciscus idus (Golden orfe) | 96 h | 14.66 mg/L | DIN 38412 | [5] |

| EC₅₀ | Daphnia magna (Water flea) | 48 h | 22.53 mg/L | (ECHA) | [5] |

| ErC₅₀ | Desmodesmus subspicatus (green algae) | 72 h | 13.6 mg/L | OECD Test Guideline 201 | [5] |

| EC₅₀ | Activated sludge | 30 min | > 1,000 mg/L | OECD Test Guideline 209 | [5] |

Hazard Identification and Precautionary Measures

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-HBA is classified with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H317: May cause an allergic skin reaction.[2]

-

H318: Causes serious eye damage.[2]

-

H402: Harmful to aquatic life.[2]

Signal Word: Danger[2]

It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection or a face shield.[2] Avoid breathing mist, vapor, or spray.[2] Contaminated work clothing should not be allowed out of the workplace.[2] Do not eat, drink, or smoke when using this product and wash contaminated body parts thoroughly after handling.[2]

Experimental Protocols for Safety Assessment

The toxicological data presented in this guide are primarily based on standardized OECD test guidelines. Below are detailed methodologies for the key experiments cited.

OECD Test Guideline 401: Acute Oral Toxicity

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[6]

-

Animal Species: The preferred species is the rat.[6] At least 5 rodents of the same sex are used at each dose level.[6]

-

Procedure:

-

Animals are fasted overnight prior to administration.[6]

-

The test substance is administered in a single dose by gavage.[6] The volume should not exceed 1 mL/100 g of body weight for rodents.[6]

-

Food is withheld for a further 3-4 hours after administration.[6]

-

Animals are observed for mortality, signs of toxicity (tremors, convulsions, salivation, diarrhea, lethargy, etc.), and changes in body weight for at least 14 days.[6]

-

A necropsy is performed on all animals, and any gross pathological changes are recorded.[6]

-

-

Data Analysis: The LD₅₀ is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[6]

OECD Test Guideline 402: Acute Dermal Toxicity

This test assesses the potential short-term hazards of a chemical substance when exposed through the skin.[7]

-

Principle: The test substance is applied to the skin of experimental animals in a stepwise procedure using multiple dose levels.[8] The animals are observed for signs of toxicity and mortality.[7]

-

Animal Species: Young adult rats are typically used.[8]

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[9]

-

The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface.[7]

-

The substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[7]

-

Animals are observed daily for at least 14 days for signs of toxicity and mortality.[7] Body weights are recorded at least weekly.[7]

-

A gross necropsy is performed on all animals at the end of the study.[7]

-

-

Data Analysis: The LD₅₀ value is calculated.[9]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is used to evaluate the potential of a substance to cause skin irritation or corrosion.[4]

-

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal.[10] Untreated skin areas serve as a control.[10]

-

Animal Species: The albino rabbit is the preferred laboratory animal.[10]

-

Procedure:

-

A defined amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²).[10]

-

The exposure period is 4 hours, after which the residual test substance is removed.[10]

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after exposure.[4] Observations continue for up to 14 days to assess the reversibility of any effects.[10]

-

-

Data Analysis: The dermal irritation scores are evaluated based on the nature and severity of the lesions and their reversibility.[10]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test is used to identify and evaluate substances with the potential to cause acute eye irritation or corrosion.[11]

-

Principle: The test substance is applied in a single dose to one of the eyes of a single experimental animal.[11] The untreated eye serves as a control.[11]

-

Animal Species: The albino rabbit is typically used.[11]

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye.[11]

-

The eye is examined at 1, 24, 48, and 72 hours after application to assess the degree of irritation or corrosion.[12] The observation period can extend up to 21 days to evaluate the reversibility of effects.[11]

-

Scoring systems are used to quantify ocular responses, including corneal opacity, iritis, and conjunctival redness and chemosis.[11]

-

-

Data Analysis: The ocular irritation scores are evaluated in conjunction with the nature, severity, and reversibility of the lesions.[12]

OECD Test Guideline 406: Skin Sensitisation

This test assesses whether a product has the potential to cause allergic skin reactions.[13]

-

Principle: The test involves an initial exposure to the product (induction) followed by a rest period and then a re-exposure (challenge).[13]

-

Animal Species: Young adult guinea pigs are usually used.[13]

-

Procedure (Guinea Pig Maximization Test - GPMT):

-

Induction: Animals are initially exposed to the test substance through intradermal injections with Freund's Complete Adjuvant to potentiate the immune response, followed by a topical application.[14]

-

Rest Period: A rest period of 10-14 days allows for the development of an immune response.[14]

-

Challenge: The animals are then re-exposed to the test substance via a topical application.[14]

-

Skin reactions (erythema and edema) are observed and graded approximately 24 and 48 hours after the challenge.[13]

-

-

Data Analysis: The severity of the skin reactions in the test animals is compared to a control group to determine the sensitization potential.[15]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for 4-HBA-induced toxicity are not extensively detailed in the available literature, the known effects of acrylates as skin irritants and sensitizers suggest the involvement of common inflammatory and immune response pathways.

Hypothetical Signaling Pathway for Acrylate-Induced Skin Sensitization

The following diagram illustrates a plausible signaling pathway for skin sensitization caused by a reactive chemical like an acrylate. This is a generalized representation.

Caption: Hypothetical pathway of acrylate-induced skin sensitization.

Experimental Workflow for Acute Dermal Toxicity (OECD 402)

This diagram outlines the typical workflow for conducting an acute dermal toxicity study according to OECD Guideline 402.

Caption: Workflow for OECD 402 Acute Dermal Toxicity study.

Logical Relationship for Handling a 4-HBA Spill

This diagram illustrates the decision-making process and actions to be taken in the event of a 4-HBA spill.

Caption: Decision-making workflow for a 4-HBA spill.

Handling, Storage, and Disposal

Proper handling and storage are critical to prevent hazardous polymerization.

-

Storage: 4-HBA must always be stored under air, never under inert gases, as oxygen is required for the stabilizer to be effective.[6] The storage temperature should not exceed 25 °C.[6] Protect from direct sunlight and UV light.[13]

-

Handling: Avoid all direct contact with the substance.[13] Ground all transfer equipment to prevent electrostatic discharge.[13]

-

Disposal: Dispose of contents and containers to a hazardous or special waste collection point in accordance with local regulations.[2]

First Aid Measures

In case of exposure, follow these first aid measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

-

Skin Contact: Immediately wash the skin thoroughly with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[2]

-

Eye Contact: Immediately wash affected eyes for at least 15 minutes under running water with eyelids held open.[1] Seek immediate medical attention from an eye specialist.[1]

-

Ingestion: Rinse the mouth and then drink 200-300 ml of water.[1] Seek immediate medical attention.[1]

This technical guide provides essential health and safety information for handling this compound. Adherence to these guidelines is paramount for ensuring a safe working environment for all laboratory personnel.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 5. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 9. scribd.com [scribd.com]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. ec.europa.eu [ec.europa.eu]

Methodological & Application

Controlling Polymer Architecture: RAFT Polymerization of 4-Hydroxybutyl Acrylate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise control over polymer architecture is paramount in the development of advanced materials for biomedical and pharmaceutical applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for the synthesis of polymers with well-defined molecular weights, low polydispersity indices (PDI), and complex architectures such as block, graft, and star polymers.